molecular formula C15H14FN3O4S B6440775 4-{[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2548978-78-3

4-{[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6440775
CAS No.: 2548978-78-3
M. Wt: 351.4 g/mol
InChI Key: YPQMIIZJVBZUBQ-UHFFFAOYSA-N
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Description

The compound “4-{[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as azetidin-2-ones . Azetidin-2-ones are a type of β-lactam, a class of compounds that includes many important antibiotics such as penicillins and cephalosporins .


Synthesis Analysis

The synthesis of similar azetidin-2-one derivatives involves the use of 1,3,4-oxadiazole/thiadiazole rings . The process begins with the preparation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final step involves the use of a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .


Molecular Structure Analysis

The molecular formula of the compound is C17H19FN2O4S . It contains a fluorobenzenesulfonyl group attached to an azetidin-3-yl group, which is further connected to a pyridine-2-carboxamide group via an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve the formation of Schiff’s bases and the use of a mixture of triethylamine and chloroacetylchloride .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 366.41 . The solubility of the compound in DMSO is unknown .

Future Directions

The compound and its derivatives could be further studied for their potential biological activities. Given the known activities of similar azetidin-2-one derivatives, this compound could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

4-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4S/c16-12-3-1-2-4-14(12)24(21,22)19-8-11(9-19)23-10-5-6-18-13(7-10)15(17)20/h1-7,11H,8-9H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQMIIZJVBZUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2F)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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